BENGHE Foundational & Exploratory

Check Availability & Pricing

But-3-ene-1-sulfonamide chemical structure and
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: But-3-ene-1-sulfonamide

Cat. No.: B3121670

An In-Depth Technical Guide to But-3-ene-1-sulfonamide: Synthesis, Properties, and
Applications in Modern Chemistry

Abstract

But-3-ene-1-sulfonamide is a bifunctional organic molecule that incorporates a terminal
vocally active alkene and a primary sulfonamide group. This unique combination makes it a
valuable building block in synthetic organic chemistry and a molecule of interest for medicinal
chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore
and a bioisostere for carboxylic acids, known for its chemical stability and ability to engage in
hydrogen bonding.[1][2] The terminal alkene provides a versatile handle for a wide range of
chemical transformations, including addition reactions, cross-coupling, and polymerization. This
guide provides a comprehensive technical overview of But-3-ene-1-sulfonamide, detailing its
physicochemical properties, spectroscopic signature, synthesis, chemical reactivity, and
potential applications for researchers, scientists, and drug development professionals.

Molecular Overview and Physicochemical
Properties
Chemical Structure and Identifiers

But-3-ene-1-sulfonamide is classified as a homoallylic sulfonamide. Its structure consists of a
four-carbon chain with a double bond between C3 and C4 (a terminal alkene) and a
sulfonamide group attached to C1.
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Caption: Chemical structure of But-3-ene-1-sulfonamide.

Table 1: Chemical Identifiers for But-3-ene-1-sulfonamide

Identifier Value Source(s)
CAS Number 291514-02-8 [3]14][5]
Molecular Formula CaHsNO2S [31[41[6]
Molecular Weight 135.19 g/mol [3]

Canonical SMILES

C=CCCS(=0)(=O)N

[3](6]

INChl=1S/C4H9NO2S/c1-2-3-

InChl 4-8(5,6)7/h2H,1,3-4H2, [3][6]
(H2,5,6,7)
GZZNAQVOJRWEMH-

InChlKey [31[6]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of But-3-ene-1-sulfonamide have been computationally

predicted and are summarized below. These properties are crucial for understanding its

behavior in various chemical and biological systems, including solubility, membrane

permeability, and potential as a drug candidate.

Table 2: Computed Physicochemical Properties
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Property Value Description Source(s)
A measure of

LogP -0.149 ] o [4]
lipophilicity.

Topological Polar
Surface Area (TPSA)

Predicts drug
60.16 A2 _ [4]
transport properties.

Hydrogen Bond

Acceptors

The two oxygen

2 atoms of the sulfonyl [4]

group.

Hydrogen Bond
Donors

1 The sulfonamide N-H 4]
group (two protons).

Rotatable Bonds

Indicates molecular
3 L [4]
flexibility.

Complexity

A measure of the
153 intricacy of the [3]

molecular structure.

Spectroscopic Profile

While specific experimental spectra for But-3-ene-1-sulfonamide are not widely published, its

spectroscopic characteristics can be reliably predicted based on its functional groups.[7] These

signatures are essential for reaction monitoring and quality control.

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the terminal alkene protons in the downfield region (& 5.0-6.0 ppm), including a complex

multiplet for the CH group and two signals for the terminal CHz protons.[7] The two

methylene groups adjacent to the alkene and the sulfonamide group would appear as

multiplets in the 6 2.0-3.5 ppm range. The two protons on the sulfonamide nitrogen would

likely appear as a broad singlet.

e 13C NMR Spectroscopy: The carbon NMR spectrum will feature two signals for the sp2
hybridized carbons of the double bond (& 115-140 ppm).[7] The two sp3 hybridized
methylene carbons will appear further upfield.
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« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption
bands corresponding to the S=0 stretches of the sulfonamide group (typically around 1350
and 1160 cm~1). The N-H stretch will be visible around 3350-3250 cm~1.[3] Key vibrations for
the alkene group include the vinylic C-H stretch (~3080 cm~1) and the C=C stretch (~1640
cm~1).[7]

Synthesis and Manufacturing

The synthesis of primary alkyl sulfonamides like But-3-ene-1-sulfonamide is typically
achieved through multi-step sequences, as direct, single-step methods are less common for
aliphatic chains.[6][8] The most classical and reliable approach involves the conversion of a
suitable starting material into a sulfonyl chloride, which is then reacted with ammonia.[1][9]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the S-N bond, identifying the key intermediate,
but-3-ene-1-sulfonyl chloride, and ammonia as precursors. The sulfonyl chloride can be
accessed from the corresponding sulfonic acid or its salt, which in turn can be synthesized from
a homoallylic halide like 4-bromo-1-butene.

Sodium But-3-ene-1-sulfonate <—— S-CI Formation

4-Bromo-1-butene + Na2SOs <—— Sulfonation But-3-ene-1-sulfonamide

But-3-ene-1-sulfonyl Chloride + NHs <€—— S-N Disconnection

Click to download full resolution via product page

Caption: Retrosynthetic analysis for But-3-ene-1-sulfonamide.

Exemplary Synthetic Protocol

This protocol describes a robust, three-step synthesis starting from commercially available 4-
bromo-1-butene. This method leverages the nucleophilic substitution with sulfite, followed by
conversion to the sulfonyl chloride and subsequent amination.

Step 1: Synthesis of Sodium But-3-ene-1-sulfonate

This step involves the nucleophilic displacement of the bromide with sodium sulfite.
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» Reagents & Equipment: 4-bromo-1-butene, sodium sulfite (Na=S0Os), water, round-bottom

flask, reflux condenser, heating mantle.

e Procedure:

o

In a round-bottom flask, dissolve sodium sulfite (1.1 equivalents) in deionized water.
Add 4-bromo-1-butene (1.0 equivalent) to the solution.

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 12-18
hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting
halide.

After cooling to room temperature, the product, sodium but-3-ene-1-sulfonate, will be in
the aqueous solution. This solution can be concentrated under reduced pressure and used
directly in the next step.

Step 2: Synthesis of But-3-ene-1-sulfonyl Chloride

The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent
like thionyl chloride (SOCI2) or phosphorus pentachloride (PCls).[1]

e Reagents & Equipment: Crude sodium but-3-ene-1-sulfonate, thionyl chloride (or PCls),

catalytic DMF, fume hood, round-bottom flask, dropping funnel.

o Procedure (CAUTION: This reaction should be performed in a well-ventilated fume hood as it

releases HCIl and SOz gases):

Place the crude, dried sodium but-3-ene-1-sulfonate in a round-bottom flask under an inert

atmosphere (N2).
Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
Add a catalytic amount of N,N-dimethylformamide (DMF).

Allow the reaction to warm to room temperature and then heat gently (e.g., 60-70 °C) for
2-4 hours until gas evolution ceases.
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o Remove the excess thionyl chloride by distillation under reduced pressure. The remaining
crude but-3-ene-1-sulfonyl chloride is a moisture-sensitive intermediate and is typically
used immediately without further purification.

Step 3: Synthesis of But-3-ene-1-sulfonamide
The final step is the reaction of the crude sulfonyl chloride with an excess of ammonia.[6][10]

e Reagents & Equipment: Crude but-3-ene-1-sulfonyl chloride, concentrated ammonium
hydroxide (NH4OH), dichloromethane (DCM) or diethyl ether, separatory funnel, rotary
evaporator.

e Procedure:
o Dissolve the crude sulfonyl chloride from the previous step in an inert solvent like DCM.
o Cool the solution to 0 °C in an ice bath.

o Add an excess of concentrated ammonium hydroxide solution dropwise with vigorous
stirring. A white precipitate may form.

o Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for
an additional 2-3 hours.

o Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with
water and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure to yield the crude But-3-ene-1-sulfonamide.

Purification and Characterization Workflow

The crude product from the synthesis typically requires purification, most commonly by flash
column chromatography or recrystallization.
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Caption: General workflow for purification and characterization.

Chemical Reactivity and Mechanistic Insights

The reactivity of But-3-ene-1-sulfonamide is dominated by its two functional groups. The
alkene can participate in electrophilic additions and radical reactions, while the sulfonamide
offers opportunities for N-functionalization.

Reactivity of the Terminal Alkene

The electron-rich double bond is susceptible to a variety of transformations:
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e Hydroamination: The molecule can undergo intramolecular hydroamination, where the
sulfonamide nitrogen adds across the double bond to form a cyclic sulfonamide (a sultam).
This reaction can be promoted by transition metal catalysts or via radical pathways.[11]

» Halosulfonamidation: In the presence of an N-halo-reagent, the molecule can undergo
addition reactions across the double bond.

o Cycloadditions: The alkene can participate in cycloaddition reactions, such as [3+2]
cycloadditions with nitrones, to generate complex heterocyclic sulfonamide structures.[7]

e Michael Addition: While not a classical Michael acceptor, the alkene can be functionalized to
participate in conjugate additions, expanding its synthetic utility.

A particularly noteworthy reaction is the enantioselective intramolecular hydroamination
enabled by proton-coupled electron transfer (PCET).[11] In this process, the sulfonamide N-H
bond is activated to form a nitrogen-centered radical, which then adds to the pendant alkene to
forge the C-N bond, leading to chiral cyclic products.[11]
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Caption: Mechanism of PCET-mediated intramolecular hydroamination.

Reactivity of the Sulfonamide Moiety

The primary sulfonamide group is a versatile functional handle:

» Acidity: The N-H protons are weakly acidic and can be deprotonated with a suitable base,
allowing for N-alkylation or N-arylation to generate secondary and tertiary sulfonamides.[6]

e Nucleophilicity: While less nucleophilic than amines, the sulfonamide nitrogen can participate
in coupling reactions.
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» Bioisostere: In medicinal chemistry, the sulfonamide group is often used as a bioisostere for
a carboxylic acid, offering similar geometry and hydrogen bonding capabilities but with
enhanced metabolic stability.[1][2]

Applications in Research and Development
Role as a Building Block in Organic Synthesis

But-3-ene-1-sulfonamide serves as a bifunctional building block. The alkene can be used as
an anchor point for polymerization or surface modification, while the sulfonamide can be
elaborated into more complex structures. Its ability to undergo intramolecular cyclization
provides a straightforward entry into saturated nitrogen- and sulfur-containing heterocycles,
which are valuable scaffolds in organic synthesis.[11]

Potential in Medicinal Chemistry and Drug Discovery

The sulfonamide functional group is present in a wide array of FDA-approved drugs, exhibiting
activities as antibacterial, anticancer, diuretic, and anti-inflammatory agents.

o Scaffold for Library Synthesis: But-3-ene-1-sulfonamide is an ideal starting point for
creating libraries of diverse compounds. The alkene can be modified through various
reactions (e.g., Heck coupling, metathesis, epoxidation), and the sulfonamide can be N-
functionalized, allowing for rapid diversification.

o Covalent Probes and Inhibitors: The terminal alkene, being a mild nucleophile acceptor, can
potentially act as a "warhead" for targeted covalent inhibitors. This strategy is of growing
interest in drug development for achieving high potency and prolonged duration of action.

» Fragment-Based Drug Discovery (FBDD): As a small molecule with desirable
physicochemical properties (low LogP, presence of H-bond donors/acceptors), it is a suitable
candidate for fragment-based screening campaigns to identify initial hits against biological
targets.

Conclusion and Future Outlook

But-3-ene-1-sulfonamide is a molecule of significant synthetic potential, bridging the gap
between fundamental building blocks and complex, functional molecules. Its dual reactivity
allows for orthogonal functionalization, making it a valuable tool for constructing diverse
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molecular architectures. For drug development professionals, its combination of a proven
pharmacophore (the sulfonamide) and a versatile reactive group (the alkene) offers exciting
possibilities for the design of novel therapeutics, chemical probes, and screening libraries.
Future research will likely focus on exploiting its unique structure in asymmetric catalysis,
developing novel cyclization strategies, and exploring its utility in targeted covalent inhibition
and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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